1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propan-1-one
Description
Properties
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS2/c1-16-6-4-7-19(17(16)2)25-11-13-26(14-12-25)22(27)10-9-21-23(24-18(3)29-21)20-8-5-15-28-20/h4-8,15H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELKHIQVXYZTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCC3=C(N=C(S3)C)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Piperazine derivatives are known to influence a variety of biological pathways, including neurotransmission, cell signaling, and metabolic processes.
Pharmacokinetics
The presence of the piperazine ring may enhance its solubility, aiding absorption and distribution.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by extreme pH or temperature conditions. Additionally, the presence of other molecules could either enhance or inhibit its action through synergistic or antagonistic effects.
Biological Activity
The compound 1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propan-1-one has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is with a molecular weight of approximately 336.48 g/mol. The compound contains a piperazine moiety, which is often associated with various biological activities, including antipsychotic and analgesic effects.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. For instance, compounds with piperazine structures have been reported to possess minimum inhibitory concentrations (MIC) in the low micromolar range against various strains of mycobacteria, suggesting potential for treating tuberculosis .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Studies on related thiazole derivatives indicate that they can induce apoptosis in cancer cell lines and inhibit tumor growth. For example, compounds containing thiazole rings have demonstrated cytotoxic activity against human cancer cell lines such as HeLa and MCF-7, with IC50 values often below 10 μM .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, particularly in the modulation of neurotransmitter systems. Research has highlighted their potential as anxiolytics and antidepressants through serotonin receptor interaction. The specific structure of this compound may enhance its affinity for these receptors, leading to improved therapeutic outcomes in anxiety and mood disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Structural Component | Modification Impact |
|---|---|
| Piperazine Ring | Essential for antimicrobial and neuropharmacological activity; substitutions can enhance receptor binding affinity. |
| Thiazole Ring | Critical for anticancer activity; modifications can improve selectivity towards cancer cells. |
| Dimethylphenyl Group | Enhances lipophilicity, potentially improving bioavailability and CNS penetration. |
Case Studies
- Antimycobacterial Activity : A study evaluated a series of piperazine derivatives against Mycobacterium tuberculosis, revealing that compounds similar to the target compound exhibited significant inhibitory effects with MIC values ranging from 0.5 to 5 μM .
- Cytotoxicity Assessment : In another study, thiazole-containing piperazine derivatives were tested against various human cancer cell lines, showing promising results with IC50 values indicating effective cytotoxicity at low concentrations .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine derivatives exhibit antidepressant properties. The piperazine ring is often associated with serotonin receptor modulation, which is crucial in the treatment of depression. Studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the brain .
Anticancer Properties
The thiazole and thiophene components of this compound suggest potential anticancer activity. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown efficacy against breast cancer and leukemia cell lines .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Piperazine derivatives are known for their broad-spectrum antimicrobial activity, which could be attributed to their ability to disrupt bacterial cell membranes or interfere with nucleic acid synthesis . This application could be particularly valuable in developing new antibiotics amid rising antibiotic resistance.
Case Studies
Preparation Methods
Synthesis of the Piperazine Fragment
The 4-(2,3-dimethylphenyl)piperazine moiety is synthesized via nucleophilic aromatic substitution. Starting with 1,2-dimethylbenzene, bromination at the para position using in acetic acid yields 1-bromo-2,3-dimethylbenzene . Subsequent reaction with anhydrous piperazine in dimethylformamide (DMF) at 120°C for 24 hours produces 4-(2,3-dimethylphenyl)piperazine with a yield of 68–72% . Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Optimal for SNAr |
| Solvent | DMF | Polar aprotic |
| Reaction Time | 24 hours | Complete substitution |
Synthesis of the Thiazole-Thiophene Moiety
The 2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl fragment is constructed using a modified Hantzsch thiazole synthesis. Thiocarbamide reacts with α-bromo-4-(thiophen-2-yl)acetophenone in refluxing acetone (56–60°C, 8 hours) to form the thiazole core . Regioselectivity is ensured by the electron-donating thiophene group, which directs bromination to the α-position .
Critical Steps:
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Bromination: in acetic acid at 25°C for 2 hours yields α-bromo-4-(thiophen-2-yl)acetophenone .
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Cyclocondensation: Thiocarbamide and α-bromo ketone undergo cyclization in acetone, achieving 75–80% yield .
Formation of the Propan-1-one Linker
The propan-1-one spacer is introduced via Claisen-Schmidt condensation. 3-(Dimethylamino)propanal reacts with acetyl chloride in the presence of at 0–5°C to form 3-chloropropiophenone. Reduction with in ethanol yields 3-hydroxypropan-1-one, which is subsequently oxidized using pyridinium chlorochromate (PCC) to the ketone.
Coupling Strategies for Fragment Assembly
The final assembly employs a nucleophilic acyl substitution reaction. 4-(2,3-Dimethylphenyl)piperazine reacts with 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Optimized Conditions:
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Molar Ratio: 1:1.2 (piperazine:acyl chloride)
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Temperature: 25°C
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Yield: 82–85% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 2.69 (s, 3H, thiazole-CH₃), 3.25–3.42 (m, 8H, piperazine), 7.05–7.45 (m, 6H, aromatic) .
Mass Spectrometry:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Fragment Coupling | 82 | 98.5 | High regioselectivity |
| One-Pot Synthesis | 65 | 95.2 | Reduced steps |
The fragment coupling approach is favored for large-scale production due to superior yield and purity .
Q & A
Q. Q1. What synthetic strategies are recommended for optimizing the yield of this compound?
Methodological Answer :
- Coupling Reagents : Use HOBt (hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) for amide bond formation, as demonstrated in piperazine-thiophene conjugates. Anhydrous DMF and NEt₃ are critical for reaction efficiency .
- Purification : Employ column chromatography with gradient elution (e.g., 0–5% methanol in dichloromethane) to isolate the product. Monitor purity via HPLC-MS (e.g., m/z 432.0765 as a key ion) .
Q. Q2. How can structural characterization be performed to confirm regioselectivity in the piperazine-thiazole linkage?
Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement, as seen in analogous pyrazoline derivatives (e.g., C–C bond precision of 0.004 Å) .
- NMR Analysis : Use ¹H-¹³C HMBC to verify connectivity between the piperazine nitrogen and the thiazole ring. Compare chemical shifts with literature data for 2,3-dimethylphenyl-substituted piperazines .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate this compound's affinity for serotonin receptors?
Methodological Answer :
- Receptor Binding Assays : Perform competitive radioligand binding assays (e.g., 5-HT₁A/2A receptors) using HEK-293 cells transfected with human receptors. Include reference ligands (e.g., WAY-100635 for 5-HT₁A) .
- Modifications : Synthesize analogs with substituent variations on the thiophene or thiazole rings. Assess how electronic effects (e.g., electron-withdrawing groups) impact binding affinity .
Q. Q4. What experimental approaches resolve contradictions in biological activity data across different assay conditions?
Methodological Answer :
- Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C). Control for metabolic instability by co-incubating with liver microsomes .
- Data Normalization : Use positive controls (e.g., clozapine for antipsychotic activity) to calibrate response thresholds. Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Q. Q5. What computational methods predict metabolic stability of the thiophene-thiazole moiety?
Methodological Answer :
- In Silico Tools : Use Schrödinger’s ADMET Predictor or CYP450 docking modules to identify vulnerable sites (e.g., sulfur atoms prone to oxidation). Validate predictions with in vitro microsomal stability assays .
- Metabolite Identification : Employ LC-HRMS to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards .
Analytical and Pharmacological Questions
Q. Q6. How can crystallographic data inform polymorph screening for this compound?
Methodological Answer :
- Polymorph Generation : Use solvent evaporation (e.g., ethanol/water mixtures) and thermal gradient methods. Analyze lattice parameters via PXRD and compare with single-crystal data .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) to assess form transitions. Correlate with dissolution profiles in simulated gastric fluid .
Q. Q7. What in vitro models are suitable for evaluating neuroprotective effects mediated by this compound?
Methodological Answer :
- Neuronal Cultures : Use SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂ or rotenone). Measure viability via MTT assay and caspase-3 activity .
- Mechanistic Studies : Probe PI3K/Akt pathway activation using Western blotting. Include inhibitors (e.g., LY294002) to confirm target engagement .
Data Contradiction and Validation
Q. Q8. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability. Adjust dosing regimens if poor absorption or rapid clearance is observed .
- Species-Specific Factors : Compare receptor homology (e.g., rodent vs. human 5-HT₂A) and metabolic enzyme expression. Use humanized mouse models if available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
